molecular formula C18H12F3In B14625500 Tris(4-fluorophenyl)indigane CAS No. 58448-06-9

Tris(4-fluorophenyl)indigane

Cat. No.: B14625500
CAS No.: 58448-06-9
M. Wt: 400.1 g/mol
InChI Key: NTZAAFHIGPFYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The 4-fluorophenyl substituents are expected to impart steric bulk and electronic effects due to fluorine’s strong electron-withdrawing nature, influencing reactivity, stability, and applications in catalysis or materials science.

Properties

CAS No.

58448-06-9

Molecular Formula

C18H12F3In

Molecular Weight

400.1 g/mol

IUPAC Name

tris(4-fluorophenyl)indigane

InChI

InChI=1S/3C6H4F.In/c3*7-6-4-2-1-3-5-6;/h3*2-5H;

InChI Key

NTZAAFHIGPFYOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)[In](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-fluorophenyl)indigane typically involves the reaction of 4-fluorobromobenzene with magnesium to form a Grignard reagent, which is then reacted with phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high

Comparison with Similar Compounds

Structural and Electronic Properties

a) Tris(4-methoxyphenyl)phosphine
  • Structure : Features three 4-methoxyphenyl groups bonded to phosphorus. Methoxy groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects.
  • Planarity: Steric repulsion between aryl groups likely induces nonplanar geometry, similar to fluorophenyl-substituted metalloporphyrins in , where fluorophenyl groups distort macrocycle planarity .
  • Applications : Phosphines like this are widely used as ligands in catalysis. The methoxy groups enhance solubility in polar solvents compared to fluorinated analogs.
b) 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine
  • Structure : A triazine core with three 4-fluorophenyl groups. Fluorine’s electronegativity enhances electron-deficiency in the triazine ring, promoting π-stacking and fluorescence .
  • Planarity : The triazine ring is planar, but fluorophenyl substituents may adopt perpendicular orientations to minimize steric clashes, as seen in ’s thiazole derivatives .
  • Applications: Used in fluorescent polymeric nanoparticles for bioimaging due to intense blue fluorescence and biocompatibility .
c) 4-Fluorophenyl-Substituted Metalloporphyrins
  • Structure : Meso-4-fluorophenyl groups on porphyrin macrocycles.
  • Planarity : Steric repulsion between fluorophenyl groups and the macrocycle induces distortion from planarity, reducing conjugation but enhancing solubility .
  • Applications : Tunable phosphorescent materials for oxygen sensing, leveraging fluorine’s impact on electronic transitions .

Comparative Data Table

Property Tris(4-fluorophenyl)indigane (Hypothesized) Tris(4-methoxyphenyl)phosphine 2,4,6-Tris(4-fluorophenyl)-1,3,5-triazine 4-Fluorophenyl Porphyrins
Core Structure Phosphine Phosphine Triazine Porphyrin
Substituent Effects Electron-withdrawing (F) Electron-donating (OCH₃) Electron-withdrawing (F) Electron-withdrawing (F)
Planarity Nonplanar (steric hindrance) Nonplanar Planar core, nonplanar substituents Distorted macrocycle
Key Applications Catalysis (hypothesized) Catalysis Fluorescent bioimaging Phosphorescent oxygen sensing
Solubility Moderate in organic solvents High in polar solvents High in water (nanoparticle form) Moderate in organic solvents

Electronic and Steric Effects

  • Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature increases electrophilicity and oxidative stability compared to methoxy groups, which enhance nucleophilicity .
  • Steric Bulk : Both fluorophenyl and methoxyphenyl groups introduce steric hindrance, but fluorine’s smaller size may allow tighter packing in solid-state structures, as observed in isostructural thiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.